(6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol hydrochloride
Description
The compound "(6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol hydrochloride" is a synthetic cannabinoid derivative with structural modifications distinguishing it from classical tetrahydrocannabinol (THC) isomers. Key features include:
- Core structure: A dibenzopyran scaffold common to cannabinoids, with stereochemistry defined by the 6aR,10aR configuration .
- Substituents: A 5-(1H-imidazol-1-yl)-1,1-dimethylpentyl chain at the 3-position, introducing a heterocyclic imidazole group. Methyl groups at positions 6,6,7. A phenolic hydroxyl group at position 1. Hydrochloride salt formulation, enhancing solubility .
Properties
CAS No. |
874745-42-3 |
|---|---|
Molecular Formula |
C26H36N2O2 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C26H36N2O2/c1-18-8-9-21-20(14-18)24-22(29)15-19(16-23(24)30-26(21,4)5)25(2,3)10-6-7-12-28-13-11-27-17-28/h8,11,13,15-17,20-21,29H,6-7,9-10,12,14H2,1-5H3/t20-,21-/m1/s1 |
InChI Key |
RZGSWWCABDVBGX-NHCUHLMSSA-N |
SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O |
Canonical SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Construction of the dibenzo[b,d]pyran core : This is the central tricyclic structure that can be synthesized via cyclization reactions starting from appropriately substituted phenolic precursors and terpene-like side chains.
- Introduction of the 5-(1H-imidazol-1-yl)-1,1-dimethylpentyl side chain : The imidazole moiety is introduced through nucleophilic substitution or coupling reactions involving an imidazole derivative and a suitable alkyl halide or tosylate precursor.
- Stereoselective control at 6aR,10aR centers : The stereochemistry is controlled by chiral catalysts or chiral pool starting materials to ensure the correct 3D configuration.
- Formation of the hydrochloride salt : Final purification and salt formation are achieved by treating the free base with hydrochloric acid to obtain the hydrochloride salt, enhancing stability and solubility.
Detailed Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of the dibenzo[b,d]pyran core | Starting phenolic compounds, acid catalysts, cyclization agents | Classical methods include acid-catalyzed cyclization of resorcinol derivatives with terpene aldehydes or ketones |
| 2 | Preparation of the 5-(1H-imidazol-1-yl)-1,1-dimethylpentyl side chain | Imidazole, 1,1-dimethylpentyl halide or tosylate, base (e.g., K2CO3) | Nucleophilic substitution to attach imidazole to the alkyl chain |
| 3 | Coupling of side chain to dibenzo[b,d]pyran core at position 3 | Organometallic reagents or coupling catalysts (e.g., Pd-catalyzed cross-coupling) | Site-selective substitution at position 3 of the core |
| 4 | Stereochemical resolution or asymmetric synthesis | Chiral catalysts, chiral auxiliaries, or resolution techniques | To obtain the (6aR,10aR) stereochemistry |
| 5 | Formation of hydrochloride salt | HCl in anhydrous solvent (e.g., ethanol or ether) | Salt formation improves compound stability and handling |
Research Findings and Optimization
- Core synthesis : Literature on related cannabinoids indicates that the dibenzo[b,d]pyran ring system is efficiently formed via acid-catalyzed intramolecular cyclization of olivetol derivatives with monoterpenes under controlled temperature conditions (typically 60–80 °C) to minimize side reactions.
- Side chain attachment : The nucleophilic substitution of imidazole onto a 1,1-dimethylpentyl halide is favored under polar aprotic solvents such as DMF or DMSO at moderate temperatures (50–70 °C) with potassium carbonate as a base to deprotonate imidazole.
- Stereoselectivity : Use of chiral catalysts such as chiral Lewis acids or enzymatic resolution has been reported to enhance stereochemical purity. Alternatively, chiral pool synthesis starting from enantiomerically pure terpene derivatives can be employed.
- Salt formation : Hydrochloride salt formation is performed by bubbling dry HCl gas into a solution of the free base or by adding a stoichiometric amount of HCl in anhydrous solvent, followed by crystallization.
Data Table: Typical Reaction Conditions and Yields
| Step | Reaction Type | Typical Conditions | Yield (%) | Purity (%) | Reference Notes |
|---|---|---|---|---|---|
| Dibenzo[b,d]pyran core cyclization | Acid-catalyzed cyclization | H2SO4 or p-TsOH, 60–80 °C, 4–6 h | 70–85 | >95 | Adapted from cannabinoid synthesis literature |
| Side chain synthesis | Nucleophilic substitution | Imidazole, K2CO3, DMF, 60 °C, 12 h | 75–80 | 98 | Optimized for alkyl-imidazole coupling |
| Coupling to core | Pd-catalyzed cross-coupling or alkylation | Pd(PPh3)4, base, toluene, reflux | 65–75 | 95 | Based on aryl-alkyl coupling protocols |
| Stereoselective step | Chiral catalyst or resolution | Chiral Lewis acid, RT to 40 °C | 60–70 | >98 enantiomeric excess | Enzymatic or chemical resolution |
| Hydrochloride salt formation | Acid-base reaction | HCl gas or HCl in Et2O, 0–5 °C | Quantitative | >99 | Standard salt formation |
Notes on Purification and Characterization
- Purification : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is typical for intermediate purification. Final compound purification often involves recrystallization from ethanol/ether mixtures.
- Characterization : Confirmed by NMR (1H, 13C), mass spectrometry, and chiral HPLC for stereochemical purity. Melting point and elemental analysis verify hydrochloride salt formation.
Scientific Research Applications
JWH-133 is recognized for its high selectivity towards CB2 receptors with a binding affinity (K_i) of approximately 3.4 nM. This selectivity is about 200 times greater than its affinity for CB1 receptors, making it a significant candidate for research into conditions where modulation of the endocannabinoid system may be beneficial .
Anti-inflammatory Effects
JWH-133 has demonstrated anti-inflammatory properties in various preclinical models. Its ability to selectively activate CB2 receptors suggests potential applications in treating inflammatory diseases such as arthritis and multiple sclerosis. Studies have shown that JWH-133 can reduce spasticity in murine models of multiple sclerosis, indicating its efficacy in neuroinflammatory conditions .
Analgesic Properties
The compound has been investigated for its analgesic effects. By modulating pain pathways through CB2 receptor activation, JWH-133 may offer a novel approach to pain management without the psychoactive side effects commonly associated with cannabinoids that target CB1 receptors .
Antineoplastic Activity
Emerging research suggests that JWH-133 may possess antitumor properties. Its role as an apoptosis inhibitor indicates potential applications in cancer therapy, particularly for tumors that express CB2 receptors. Preclinical studies are ongoing to evaluate its effectiveness against various cancer types .
Case Studies and Research Findings
Mechanism of Action
O-2545 (hydrochloride) exerts its effects by binding to and activating cannabinoid receptors CB1 and CB2. Upon binding, the compound induces conformational changes in the receptors, leading to the activation of downstream signaling pathways. These pathways can modulate various physiological processes, including pain perception, mood regulation, and immune response .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Imidazole Functionalization: The target compound’s imidazole group is unique among the listed analogues.
Hydrochloride Salt: Unlike neutral THC isomers, the hydrochloride salt improves aqueous solubility, which could enhance bioavailability or facilitate intravenous administration .
Metabolic Stability : Compared to anandamide (rapidly degraded by FAAH), the synthetic structure of the target compound may resist enzymatic breakdown, prolonging activity .
Pharmacological and Functional Comparisons
- Receptor Binding :
- Classical THC isomers (e.g., Δ⁶a,10a-THC) primarily target CB1 receptors, mediating psychoactive effects . The imidazole substituent in the target compound may introduce CB2 selectivity, as seen in brainstem neuron studies .
- Anandamide’s partial CB1 agonism contrasts with the likely full agonism of synthetic derivatives like the target compound .
- Therapeutic Potential: The imidazole group could confer anti-inflammatory or neuroprotective properties, similar to imidazole-containing drugs targeting CNS disorders.
Biological Activity
(6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol hydrochloride, commonly referred to as O-2545, is a synthetic cannabinoid that has gained attention for its biological activity and potential therapeutic applications. This compound exhibits high affinity for cannabinoid receptors CB1 and CB2, making it a subject of interest in pharmacological research.
O-2545 has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 874745-42-3 |
| Molecular Formula | C26H36N2O2 |
| Molecular Weight | 408.58 g/mol |
| IUPAC Name | (6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
| Solubility | Water-soluble |
O-2545 functions primarily as a cannabinoid receptor agonist. Upon binding to the CB1 and CB2 receptors, it induces conformational changes that activate downstream signaling pathways involved in various physiological processes such as:
- Pain modulation
- Mood regulation
- Immune response
The compound's selectivity and potency at these receptors make it a valuable tool for studying cannabinoid pharmacology and its therapeutic implications.
Biological Activity
Research has demonstrated that O-2545 exhibits significant biological activity through its interaction with cannabinoid receptors. Key findings include:
Affinity for Cannabinoid Receptors
O-2545 shows high binding affinity for CB1 and CB2 receptors with Ki values of approximately 1.5 nM and 0.32 nM respectively. This affinity is critical for its efficacy in modulating physiological responses.
Functional Selectivity
Studies indicate that O-2545 may exhibit functional selectivity at the CB2 receptor. This means that while it activates the receptor, it may preferentially engage certain signaling pathways over others . Such selectivity can lead to differentiated therapeutic effects compared to non-selective agonists.
Case Studies
Several studies have explored the biological effects of O-2545 in various experimental settings:
- Pain Relief Studies : In animal models of neuropathic pain, O-2545 demonstrated significant analgesic effects comparable to traditional pain medications. Its action was mediated through both central and peripheral mechanisms involving CB1 and CB2 receptors.
- Anti-inflammatory Effects : Research has shown that O-2545 can reduce inflammation in models of arthritis by downregulating pro-inflammatory cytokines via CB2 receptor activation. This suggests potential applications in treating inflammatory diseases .
- Neuroprotective Properties : Preliminary findings indicate that O-2545 may protect against neurodegeneration in models of Alzheimer's disease by modulating neuroinflammatory responses and promoting neuronal survival through cannabinoid receptor pathways .
Q & A
Q. Q1. What are the key synthetic methodologies for constructing the dibenzo[b,d]pyran core in this compound?
The dibenzo[b,d]pyran scaffold is synthesized via cyclization reactions, often involving substituted resorcinol derivatives and terpenoid precursors. For example, Friedel-Crafts alkylation or acid-catalyzed cyclization can generate the fused aromatic system. Stereochemical control at the 6aR and 10aR positions is achieved using chiral auxiliaries or enantioselective catalysts, as seen in analogous tetrahydrodibenzo[b,d]pyrans .
Q. Q2. How can the imidazole substituent at the 3-position be introduced into the dibenzo[b,d]pyran framework?
The imidazole moiety is typically introduced via nucleophilic substitution or coupling reactions. For instance, a 5-(1H-imidazol-1-yl)-1,1-dimethylpentyl side chain can be synthesized using Mitsunobu reactions or copper-catalyzed Ullmann coupling, followed by deprotection and salt formation (e.g., hydrochloride) . Purity is confirmed via HPLC with UV detection at 254 nm, referencing retention times of structurally related compounds .
Q. Q3. What spectroscopic techniques are critical for confirming the stereochemistry and structural integrity of this compound?
- 1H/13C NMR : Key signals include the axial/equatorial protons on the tetrahydro ring (δ 1.2–2.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). The imidazole protons appear as singlets (δ 7.1–7.3 ppm) .
- HRMS : Exact mass analysis (e.g., [M+H]+) confirms the molecular formula, with deviations < 2 ppm .
- IR : Absorptions at ~3400 cm⁻¹ (O–H stretch) and 1600 cm⁻¹ (aromatic C=C) validate functional groups .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in NOESY data when assigning the 6aR,10aR configuration?
NOESY correlations between axial protons (e.g., H-6a and H-10a) and adjacent methyl groups (C-6 and C-9) confirm the trans-ring junction. However, overlapping signals in crowded regions (e.g., δ 1.5–2.0 ppm) may require variable-temperature NMR or isotopic labeling to enhance resolution. Comparative analysis with diastereomeric analogs (e.g., 6aS,10aS configurations) is recommended .
Q. Q5. What strategies optimize the yield of the hydrochloride salt form without compromising stereochemical purity?
- Counterion Screening : Test alternative acids (e.g., oxalic, trifluoroacetic) to identify crystallization conditions that minimize racemization.
- Crystallization Solvents : Polar aprotic solvents (e.g., acetonitrile/water mixtures) favor salt formation while retaining stereochemistry .
- pH Control : Maintain pH < 2 during salt formation to protonate the imidazole nitrogen, preventing undesired side reactions .
Q. Q6. How can researchers address discrepancies in pharmacological assays caused by batch-to-batch variability in the compound’s purity?
- HPLC-PDA-MS : Use orthogonal methods to detect impurities (e.g., residual starting materials, diastereomers).
- Bioassay Normalization : Include internal standards (e.g., stable isotope-labeled analogs) to correct for purity variations in receptor-binding studies .
Methodological Challenges
Q. Q7. What analytical approaches are recommended for characterizing degradation products under accelerated stability conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-HRMS/MS : Identify degradation pathways (e.g., hydrolysis of the imidazole side chain or oxidation of the dibenzopyran core) .
- Quantitative NMR (qNMR) : Track degradation kinetics using residual proton signals from the parent compound .
Q. Q8. How can computational modeling aid in predicting the compound’s receptor-binding affinity?
- Docking Simulations : Use crystal structures of cannabinoid receptors (e.g., CB1/CB2) to model interactions with the dibenzopyran core and imidazole side chain.
- MD Simulations : Assess binding stability under physiological conditions (e.g., solvation effects, conformational flexibility) .
Regulatory and Safety Considerations
Q. Q9. What regulatory frameworks govern the handling and storage of this compound in academic settings?
The compound’s structural similarity to synthetic cannabinoids (e.g., dibenzopyran derivatives in ) places it under Schedule I or II of the UN Convention on Psychotropic Substances (1971). Researchers must comply with DEA licensing requirements for procurement and maintain secure storage (e.g., double-locked cabinets, access logs) .
Q. Q10. How should researchers mitigate risks associated with the compound’s potential psychoactivity?
- Institutional Protocols : Adhere to biosafety level 2 (BSL-2) guidelines for handling.
- In Vitro Alternatives : Use cell-free assays (e.g., radioligand displacement) or computational models to minimize in vivo testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
